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Compound of Interest

Compound Name: 1-Pyrazin-2-yl-1,4-diazepane

Cat. No.: B1333839

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a summary of predicted preliminary spectroscopic data for
the novel compound 1-Pyrazin-2-yl-1,4-diazepane. In the absence of published experimental
spectra, this guide furnishes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data to support initial characterization and future experimental work.
Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of
this class of compounds are also presented to facilitate its inclusion in drug discovery and
development pipelines.

Predicted Spectroscopic Data

Due to the novelty of 1-Pyrazin-2-yl-1,4-diazepane, experimental spectroscopic data is not yet
available in published literature. The following tables present predicted data generated from
computational models and analysis of characteristic functional groups. These values should be
considered as a preliminary guide for identification purposes.

Table 1: Predicted *H NMR Data

Predicted for CDCIs solvent.
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment

~8.21 d 1H Pyrazine H-3

~8.08 d 1H Pyrazine H-5

~7.95 dd 1H Pyrazine H-6

~4.01 t 2H Diazepane N-CH2
~3.85 t 2H Diazepane N-CH:z
~3.15 t 2H Diazepane N-CH:2
~2.98 t 2H Diazepane N-CH:2
~2.10 p 2H Diazepane C-CH2-C
~1.85 s (broad) 1H Diazepane NH

Table 2: Predicted **C NMR Data

Predicted for CDCIs solvent.

Chemical Shift (6) ppm Assignment
~155.8 Pyrazine C-2
~143.2 Pyrazine C-5
~142.0 Pyrazine C-3
~134.5 Pyrazine C-6
~55.1 Diazepane C-7
~53.9 Diazepane C-5
~48.2 Diazepane C-2
~47.5 Diazepane C-3
~28.7 Diazepane C-6
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ble 3: Predicted Infrared (IR) Al :

Wavenumber . . . .
Intensity Vibration Type Functional Group
(cm™)
) Secondary Amine
3350 - 3250 Medium, Broad N-H Stretch )
(Diazepane)
3100 - 3000 Weak C-H Stretch Aromatic (Pyrazine)
2950 - 2850 Medium C-H Stretch Aliphatic (Diazepane)
) Aromatic Ring
~1600, ~1480 Medium-Weak C=C, C=N Stretch ]
(Pyrazine)
1350 - 1250 Medium-Strong C-N Stretch Aryl-Amine
1200 - 1100 Medium C-N Stretch Aliphatic Amine

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation

192.11 [M]* (Molecular lon)

193.12 [M+H]* (Protonated Molecule)

135.07 Fragment: Loss of CsH7N (diazepane fragment)
108.06 Fragment: Loss of CaHsN2z (diazepane ring)
95.05 Fragment: Pyrazinyl cation

81.04 Fragment: CsHsN2 (Pyrazine core fragment)

Experimental Protocols

The following sections describe generalized procedures for the synthesis and spectroscopic
characterization of N-aryl-1,4-diazepanes, which can be adapted for 1-Pyrazin-2-yl-1,4-

diazepane.

Synthesis Protocol: Buchwald-Hartwig Amination
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A common method for the synthesis of N-aryl heterocyclic amines is the Buchwald-Hartwig
amination.

e Reaction Setup: To an oven-dried Schlenk flask, add Pdz(dba)s (1-2 mol%), a suitable
phosphine ligand (e.g., BINAP, Xantphos; 2-4 mol%), and a base such as NaOt-Bu or
Cs2C0s3 (1.5-2.0 equivalents).

o Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add 2-
chloropyrazine (1.0 equivalent) and 1,4-diazepane (1.1-1.2 equivalents).

e Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

e Reaction: Stir the mixture at 80-110 °C and monitor the reaction progress by Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate,
and filter through a pad of Celite.

 Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by
flash column chromatography on silica gel to yield the desired 1-Pyrazin-2-yl-1,4-
diazepane.

Spectroscopic Analysis Protocols

o Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR tube.[1]

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.[2] For *H NMR, a typical acquisition involves 16-64 scans. For 13C NMR,
several hundred to several thousand scans may be necessary depending on the sample
concentration.[1]

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation. Phase and baseline correct the resulting spectrum. Reference the chemical
shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
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o Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample (a few
milligrams) in a volatile solvent like methylene chloride.[3] Apply a drop of the solution to a
salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the
compound.[3]

o Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record
the spectrum, typically in the range of 4000-400 cm~2.

o Data Analysis: Identify the characteristic absorption bands and compare them with known
correlation tables to confirm the presence of key functional groups.[4][5]

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

o Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion
or coupled with a liquid chromatograph (LC-MS).[6] Use an appropriate ionization technique,
such as Electrospray lonization (ESI), which is well-suited for polar molecules.[7] Acquire the
spectrum in positive ion mode.

o Data Analysis: Determine the mass of the molecular ion ([M]*) or the protonated molecule
(IM+H]*). Analyze the fragmentation pattern to gain structural information.[8] High-resolution
mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a novel chemical entity like 1-Pyrazin-2-yl-1,4-diazepane.
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Caption: General workflow for synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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